

# The Dimethylglyoxime Test for Nickel: A Comprehensive Technical Guide

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Compound of Interest		
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This guide provides an in-depth exploration of the century-old, yet remarkably reliable, **dimethylglyoxime** (DMG) test for the qualitative and quantitative determination of nickel. This analytical method remains a cornerstone in chemical analysis due to its high specificity and sensitivity. This document outlines the core chemical principles, detailed experimental protocols for both gravimetric and spectrophotometric analysis, and a summary of key quantitative parameters.

## Core Principle: The Chelation of Nickel(II) by Dimethylglyoxime

The **dimethylglyoxime** test for nickel is predicated on the formation of a stable, brightly colored coordination complex. When an alcoholic solution of **dimethylglyoxime** (DMG), a bidentate ligand, is introduced to a solution containing nickel(II) ions under neutral or slightly alkaline conditions (pH 5-9), a characteristic cherry-red precipitate of nickel(II) dimethylglyoximate, [Ni(DMG)<sub>2</sub>], is formed.[1]

The chemical reaction can be represented as:

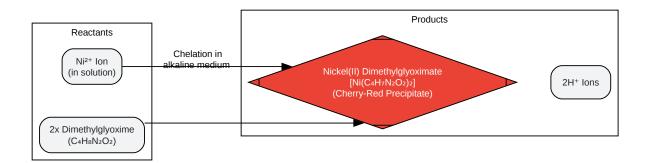
$$Ni^{2+} + 2C_4H_8N_2O_2 \rightarrow Ni(C_4H_7N_2O_2)_2\downarrow + 2H^+$$

**Dimethylglyoxime** acts as a chelating agent, where two molecules coordinate with a single nickel(II) ion. The exceptional stability of the resulting complex is attributed to its square planar



geometry and the presence of strong intramolecular hydrogen bonds between the oxime groups of the two DMG ligands.[1][2] This stability and the complex's insolubility in water form the basis for the gravimetric determination of nickel.[1][3] The intense color of the complex is utilized in spectrophotometric methods for quantifying trace amounts of nickel.

Reaction Pathway of Nickel(II) with **Dimethylglyoxime** 



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Caption: Chelation of a Nickel(II) ion by two molecules of **dimethylglyoxime**.

## **Quantitative Data Summary**

The following tables summarize the key quantitative parameters associated with the **dimethylglyoxime** test for nickel.

Table 1: Physicochemical Properties of Nickel(II) Dimethylglyoximate

Property	Value
Chemical Formula	C8H14N4NiO4
Molar Mass	288.91 g/mol [4]
Appearance	Bright red solid[4]
Gravimetric Factor (for Ni)	0.2032[4]



Table 2: Key Parameters for Analytical Methods

Parameter	Gravimetric Method	Spectrophotometric Method
Optimal pH	5 - 9[3][5][6]	5.8 - 11.0[1], 9 - 12[7][8]
λmax	Not Applicable	~445 nm[5][6]
Molar Absorptivity (ε)	Not Applicable	3.2 x 10 <sup>3</sup> L·mol <sup>-1</sup> ·cm <sup>-1</sup> at 375 nm[1]5.42 x 10 <sup>4</sup> L·mol <sup>-1</sup> ·cm <sup>-1</sup> at 445 nm[7]
Detection Limit	-	1 ppm (IR-based)[9]0.0277 ppm (UV-Vis)[10]

## **Experimental Protocols**Reagent Preparation

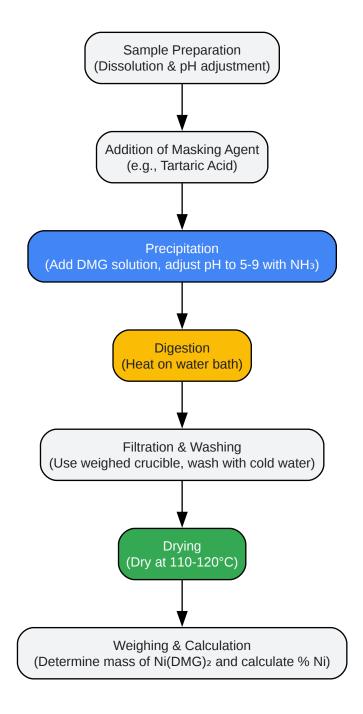
- 1% (w/v) **Dimethylglyoxime** Solution: Dissolve 1 g of **dimethylglyoxime** in 100 mL of 95% ethanol.[5][11]
- Dilute Ammonia Solution (for pH adjustment): Prepare as required by diluting concentrated ammonium hydroxide.
- Masking Agent Solution (e.g., 10% w/v Tartaric Acid): Dissolve 10 g of tartaric acid in 100 mL of distilled water. This is used to prevent interference from ions such as iron(III).[11]

### **Gravimetric Determination of Nickel**

This method is suitable for the accurate determination of higher concentrations of nickel.

Experimental Workflow for Gravimetric Analysis





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Caption: Workflow for the gravimetric determination of nickel using DMG.

#### Methodology:

• Sample Preparation: Accurately weigh a suitable amount of the nickel-containing sample and dissolve it in an appropriate acid (e.g., nitric acid).[4] If interfering ions such as Fe<sup>3+</sup> are present, add a masking agent like tartaric or citric acid.[11]



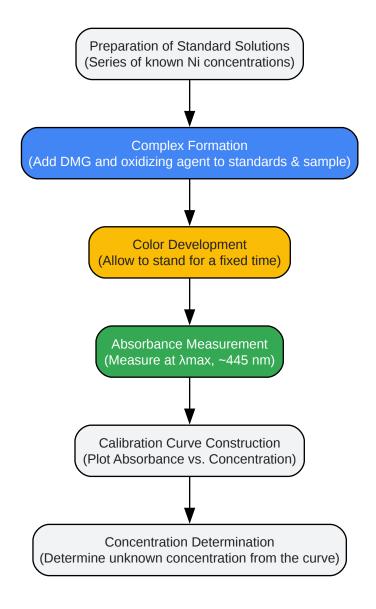
- Precipitation: Dilute the solution and heat to 60-80°C. Add the 1% alcoholic
   dimethylglyoxime solution. Slowly add dilute ammonia solution with constant stirring until
   the solution is slightly ammoniacal, leading to the formation of a red precipitate.[11]
- Digestion: Heat the beaker on a water bath for 30-60 minutes to encourage the formation of a more easily filterable precipitate.[4][12]
- Filtration: Allow the solution to cool to room temperature. Filter the precipitate through a preweighed sintered glass crucible.
- Washing: Wash the precipitate several times with cold distilled water until the filtrate is free of chloride ions (test with silver nitrate solution).[11]
- Drying: Dry the crucible containing the precipitate in an oven at 110-120°C until a constant weight is achieved.[11]
- Calculation: The weight of nickel is calculated from the weight of the dried Ni(C<sub>4</sub>H<sub>7</sub>N<sub>2</sub>O<sub>2</sub>)<sub>2</sub>
   precipitate using the gravimetric factor of 0.2032.[4]

## **Spectrophotometric Determination of Nickel**

This method is ideal for determining trace amounts of nickel.

Experimental Workflow for Spectrophotometric Analysis





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Caption: Workflow for the spectrophotometric determination of nickel.

#### Methodology:

- Preparation of Standard Solutions: Prepare a series of standard solutions with known nickel concentrations.[5][13]
- Complex Formation: To each standard and the unknown sample solution, add the
   dimethylglyoxime solution. In this method, an oxidizing agent (such as bromine water or
   iodine) is often added to form a colored Ni(IV)-DMG complex, which is soluble and has a
   higher molar absorptivity.[5]



- pH Adjustment and Color Development: Make the solutions alkaline with ammonia to develop the color.[5] Allow the solutions to stand for a fixed period (e.g., 5-10 minutes) for full color development.[5]
- Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), typically around 445 nm, using a spectrophotometer.[5][6]
- Calibration Curve: Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding nickel concentrations.
- Determination of Unknown Concentration: Determine the concentration of nickel in the unknown sample by comparing its absorbance to the calibration curve.

## **Management of Interferences**

The high specificity of the **dimethylglyoxime** test for nickel can be compromised by the presence of other metal ions. The following table outlines common interfering ions and strategies for their mitigation.

Table 3: Common Interfering Ions and Masking Strategies



Interfering Ion	Nature of Interference	Masking Agent/Strategy
Iron(III)	Forms a red-brown hydroxide precipitate in alkaline conditions.[2]	Add tartaric or citric acid to form a soluble complex.[11] [14]
Cobalt(II)	Forms a soluble, colored complex with DMG.[3]	Can be masked with EDTA.  [15] High concentrations may require a larger excess of DMG.[3]
Copper(II)	Can compete with nickel for DMG.[9]	Can be masked with EDTA. [15]
Palladium(II)	Forms a yellow precipitate with DMG.	Precipitation can be carried out from a dilute acid solution to selectively precipitate palladium before nickel analysis.
Gold(III), Dichromate	Intense color of the ions can interfere with spectrophotometric measurements.[5][16]	Separation or use of appropriate blanks.

In conclusion, the **dimethylglyoxime** test, when performed with careful attention to pH control and the management of interfering ions, provides a robust and reliable method for the determination of nickel in a wide variety of samples. Its adaptability for both gravimetric and spectrophotometric analysis ensures its continued relevance in modern analytical chemistry.

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